Thialdin hydrochloride

Übersicht

Beschreibung

Thialdin hydrochloride, also known as thiamine hydrochloride, is a water-soluble vitamin, specifically vitamin B1. It is an essential micronutrient for humans and animals, playing a critical role in energy metabolism and the proper functioning of cells. This compound is commonly found in food and is also synthesized for use in dietary supplements and medications .

Wirkmechanismus

Target of Action

Thialdine is a basic heterocyclic chemical compound

Mode of Action

It’s important to note that the interaction of a compound with its targets can lead to various changes in cellular processes, including alterations in signal transduction, gene expression, and metabolic pathways

Biochemical Pathways

For instance, some compounds can affect energy metabolism, biosynthesis of nucleic acids, and antioxidant machinery

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

It’s important to note that the effects of a compound’s action can range from alterations in cellular processes to changes in the overall function of an organism

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as temperature, photoperiod, and exposure to other chemicals can affect the function and effectiveness of a compound . .

Biochemische Analyse

Biochemical Properties

Thialdin hydrochloride is the precursor of several phosphorylated derivatives, the most important being thiamin diphosphate (ThDP), an indispensable coenzyme in cell energy metabolism . The catalytic properties of ThDP can be explained by its ability to form a highly nucleophilic ylide carbanion . During catalysis, this carbanion may attack a carbon adjacent to a carbonyl (>C=O) group with the formation of an intermediate acyl carbanion equivalent, which can then be converted and ultimately released .

Cellular Effects

This compound is essential for maintaining overall good health. A deficiency of this compound may go undiagnosed and is associated with poor health outcomes, including death . The body uses this compound to get the energy to grow cells and support body functions .

Molecular Mechanism

This compound acts through both coenzyme and non-coenzyme mechanisms. The non-coenzyme regulatory binding of this compound compounds has been demonstrated for the transcriptional regulator p53, poly (ADP-ribose) polymerase, prion protein PRNP, and a number of key metabolic enzymes that do not use ThDP as a coenzyme .

Temporal Effects in Laboratory Settings

High blood levels of this compound can be achieved rapidly with oral this compound . This compound is absorbed by both an active and nonsaturable passive process

Dosage Effects in Animal Models

In animal models, the treatment of this compound deficiency involves parenteral administration of this compound for 3 to 5 days, followed by oral administration for an additional 2 to 4 weeks

Metabolic Pathways

This compound is involved in several metabolic pathways, including the breakdown of glucose and amino acids . It is also involved in the glycolytic pathway, pentose phosphate pathway, and the citric acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex and involve a variety of protein families

Subcellular Localization

Current research is focused on predicting the subcellular localization of proteins in plant cells , but similar studies on this compound are yet to be conducted.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thialdin hydrochloride is synthesized by combining thiamine with hydrochloric acid. The process involves the removal of chloride ions and mixing with nitric acid to form thiamine mononitrate, which is then converted to thiamine hydrochloride by adding hydrochloric acid .

Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions involving thiamine and hydrochloric acid. The process includes purification steps to ensure the final product meets the required purity standards. The compound is then packaged in light-resistant containers to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions: Thialdin hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form thiamine disulfide.

Reduction: It can be reduced to form thiamine.

Substitution: this compound can undergo substitution reactions where the chloride ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like sodium sulfate can be used for substitution reactions.

Major Products Formed:

Oxidation: Thiamine disulfide.

Reduction: Thiamine.

Substitution: Various thiamine salts depending on the substituting anion.

Wissenschaftliche Forschungsanwendungen

Thialdin hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: Plays a crucial role in cellular metabolism and is used in studies related to energy production and enzyme function.

Medicine: Essential for treating thiamine deficiency, beriberi, and Wernicke-Korsakoff syndrome. It is also used in the treatment of metabolic disorders and as a supplement in parenteral nutrition.

Vergleich Mit ähnlichen Verbindungen

Thiamine Mononitrate: Another derivative of thiamine, used similarly in supplements and food fortification.

Thiamine Pyrophosphate: The active form of thiamine, essential for enzyme function in metabolism.

Uniqueness: Thialdin hydrochloride is unique due to its high solubility in water, making it suitable for use in aqueous solutions and parenteral formulations. Its hygroscopic nature requires careful storage to maintain stability .

Eigenschaften

CAS-Nummer |

5340-02-3 |

|---|---|

Molekularformel |

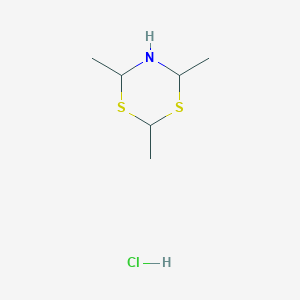

C6H14ClNS2 |

Molekulargewicht |

199.8 g/mol |

IUPAC-Name |

2,4,6-trimethyl-1,3,5-dithiazinane;hydrochloride |

InChI |

InChI=1S/C6H13NS2.ClH/c1-4-7-5(2)9-6(3)8-4;/h4-7H,1-3H3;1H |

InChI-Schlüssel |

OYCMJTUDNOIXPL-UHFFFAOYSA-N |

SMILES |

CC1NC(SC(S1)C)C |

Kanonische SMILES |

CC1NC(SC(S1)C)C.Cl |

Siedepunkt |

260.00 to 261.00 °C. @ 760.00 mm Hg (est) |

Physikalische Beschreibung |

Light brown crystalline solid; roasted, meaty odour |

Löslichkeit |

3.944e+004 mg/L @ 25 °C (est) Insoluble in water, heptane, triacetin Miscible at room temperature (in ethanol) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is thialdine and where is it found?

A1: Thialdine (dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine) is a sulfur-containing heterocyclic compound. It is often found as a major volatile component in cooked or fermented seafood. Notably, it contributes to the characteristic aroma of cooked small shrimp (Acetes japonicus Kishinouye) [] and Sergia Lucens, where it imparts a "dried small sardine-like odor" [, ]. Thialdine also appears as a significant volatile compound in stored sheep wool [].

Q2: How is thialdine formed?

A2: Thialdine can be formed through several pathways:

- Reaction of acetaldehyde with ammonium sulfide: This classical synthesis, first described in the 19th century, highlights thialdine's early discovery and chemical interest [, , ].

- Maillard reaction: Heating cysteine and glucose together, a model system mimicking the Maillard reaction, produces thialdine as a major volatile component []. This suggests its formation during cooking processes involving sugars and sulfur-containing amino acids.

- Thermal decomposition of cysteine derivatives: Heating cysteine, cystine, N-acetylcysteine, 4-thiazolidinecarboxylic acid, and cysteine methyl ester in soybean oil at high temperatures (200°C) leads to the formation of various sulfur-containing compounds, including thialdine [, ].

Q3: What is the role of thialdine in food aroma?

A3: Thialdine contributes significantly to the overall aroma profile of certain foods:

- Seafood: In cooked Sergia Lucens, thialdine decreases with increased fermentation time, while alkyl pyrazines increase, indicating a dynamic change in aroma profile during processing []. Sensory analysis using GC-sniff techniques confirms thialdine's contribution to the characteristic "dried small sardine-like odor" of this shrimp [].

- Fermented Products: Thialdine is found alongside other sulfur compounds and pyrazines in fermented small shrimp (Acetes japonicus Kishinouye) [], suggesting its role in the complex aroma development of fermented seafood products.

Q4: What is the stereochemistry of thialdine?

A4: Thialdine exists as a single stereoisomer. X-ray diffraction studies have confirmed that thialdine adopts an all-cis configuration []. This specific spatial arrangement of its methyl and sulfur-containing groups likely influences its sensory properties and interactions with other molecules.

Q5: Are there any analytical challenges related to thialdine detection?

A5: Yes, thialdine can be formed during the Likens-Nickerson extraction process, a common method for isolating volatile compounds from complex matrices []. This highlights the importance of careful method optimization and validation to accurately quantify thialdine and differentiate its presence in the original sample versus artifact formation during analysis [].

Q6: What other sulfur-containing compounds are formed alongside thialdine?

A6: Various sulfur-containing compounds often accompany thialdine formation, particularly in food systems:

- Thermal degradation of cysteine: This process generates diverse sulfur-containing heterocycles, including alkylthiazoles, thiazolines, thiazolidines, as well as compounds with two or three sulfur atoms such as ethane-1,2-dithiole, diethyldisulfide, diethyltrisulfide, 2-methyl-1,3-dithiolane, 1,2-dithiane, 1,2,4-trithiolanes, 1,2,4-trithianes, and 2-methyl-thiazolidino-(3,4-b-)-thiazolidine [].

- Maillard reaction: The cysteine/glucose Maillard model system produces other sulfur-containing heterocycles like 2-methylthiazolidine and 3,5-dimethyl-1,2,4-trithiolane, highlighting the complex interplay of sulfur chemistry in this reaction [].

- Seafood: In both raw and fermented small shrimp (Acetes japonicus Kishinouye), thialdine is found with other sulfur-containing compounds like thiazoles and trithiolanes, contributing to the overall aroma profile of the seafood [].

Q7: Is thialdine unique to food systems?

A7: While prominently featured in food aroma research, thialdine's presence extends beyond food. Its detection in stored sheep wool [] suggests a broader role in natural systems, potentially influencing insect behavior or other ecological interactions.

Q8: What are the potential applications of thialdine beyond its role in aroma?

A8: While thialdine's role as a flavor and aroma compound is well documented, its potential applications beyond the food industry are less explored. Further research is needed to investigate its potential in areas like:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-hydroxyphenyl)methyl]-1-phenyl-2-sulfanyl-4H-imidazol-5-one](/img/structure/B7771770.png)

![N'-[(4-methylphenyl)methyl]-N-phenylcarbamimidothioic acid](/img/structure/B7771773.png)

![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-3H-purin-6-one](/img/structure/B7771819.png)

![(1E)-1-[4-(benzyloxy)phenyl]ethanone oxime](/img/structure/B7771850.png)

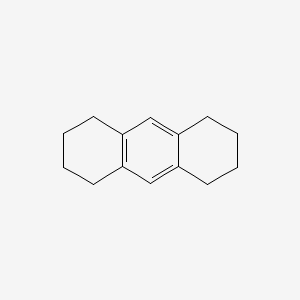

![11H-Benzo[a]fluorene](/img/structure/B7771875.png)